1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)ethanamine
Description
Overview of 1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)ethanamine
This compound represents a sophisticated fluorinated aromatic amine belonging to the biphenyl derivative family. The compound features a molecular formula of C14H14FN and exhibits distinctive structural characteristics through its unique substitution pattern. The molecular architecture consists of two benzene rings connected in a biphenyl configuration, with a strategically positioned fluorine atom at the 2' position and an ethanamine substituent at the 4 position of the biphenyl system.
The compound's structural complexity arises from the specific positioning of functional groups that influence its chemical reactivity and potential biological activity. The fluorine substitution at the ortho position relative to the biphenyl linkage creates electronic effects that can significantly alter the compound's behavior in chemical reactions and biological systems. The ethanamine functional group provides a site for further chemical modification and contributes to the compound's potential as a pharmaceutical intermediate.
Spectroscopic analysis reveals characteristic features that confirm the compound's identity and purity. The compound exhibits specific nuclear magnetic resonance patterns consistent with the proposed structure, including distinct chemical shifts for the fluorinated aromatic system and the aliphatic ethanamine chain. Mass spectrometric data supports the molecular weight and fragmentation patterns expected for this fluorinated biphenyl derivative.
The three-dimensional structure of this compound exhibits conformational flexibility around the biphenyl bond, which can influence its interaction with biological targets and chemical reactivity. Computational studies suggest that the fluorine substitution affects the electron density distribution throughout the aromatic system, potentially enhancing the compound's binding affinity for specific molecular targets.
Historical Context and Discovery
The development of fluorinated biphenyl derivatives emerged from the broader exploration of halogenated aromatic compounds in the mid-twentieth century. Early investigations into biphenyl chemistry focused primarily on non-halogenated systems, with fluorinated variants receiving attention as synthetic methodologies for selective fluorination advanced. The specific compound this compound represents a more recent addition to this chemical family, developed through advances in palladium-catalyzed cross-coupling reactions and selective fluorination techniques.
Historical precedent for fluorinated biphenyl research can be traced to investigations of biaryl substrates in enzymatic systems, where researchers observed that fluorine substitution could dramatically alter binding affinity and selectivity. Studies on phenylethanolamine N-methyltransferase revealed that conformational restriction of biaryl systems through strategic substitution could enhance enzyme-ligand interactions. These findings provided early evidence for the potential value of fluorinated biphenyl derivatives in biological applications.
The synthetic accessibility of this compound improved significantly with advances in Suzuki-Miyaura coupling methodology and related cross-coupling reactions. These developments enabled the efficient construction of substituted biphenyl systems with precise control over substitution patterns. The combination of these synthetic advances with improved fluorination techniques allowed for the practical synthesis of complex fluorinated biphenyl derivatives.
Research into fluorinated amine synthesis has provided additional context for the development of compounds like this compound. Recent methodological advances have demonstrated novel strategies for incorporating fluorine into amine-containing molecules while maintaining synthetic efficiency and product selectivity. These developments have expanded the accessible chemical space for fluorinated biphenyl derivatives and enhanced their potential applications.
Relevance in Contemporary Organic and Medicinal Chemistry
Contemporary organic chemistry has witnessed increased interest in fluorinated aromatic compounds due to their unique properties and synthetic utility. The compound this compound exemplifies this trend through its combination of structural complexity and functional versatility. The biphenyl scaffold serves as a privileged structure in medicinal chemistry, appearing in numerous pharmaceutical agents and displaying diverse biological activities.
The strategic incorporation of fluorine into biphenyl systems offers several advantages in drug design and development. Fluorine substitution can enhance metabolic stability, improve lipophilicity profiles, and modulate binding interactions with biological targets. The specific positioning of the fluorine atom in this compound at the ortho position relative to the biphenyl linkage creates unique electronic effects that can influence molecular recognition and binding specificity.
Current research in medicinal chemistry has identified fluorinated biphenyl derivatives as valuable scaffolds for developing agents targeting neurological disorders, inflammatory conditions, and metabolic diseases. The ethanamine functionality present in this compound provides opportunities for further structural modification and optimization of biological activity. This functional group can serve as a site for additional substitution or as a linking point for conjugation to other molecular entities.
The compound's relevance extends beyond medicinal chemistry to include applications in materials science and synthetic chemistry. Fluorinated biphenyl derivatives have found utility as building blocks for advanced materials, including liquid crystals and organic electronic devices. The unique properties imparted by fluorine substitution can enhance material performance and enable new technological applications.
Scope and Objectives of the Research Outline
The comprehensive analysis of this compound addresses multiple dimensions of this compound's chemistry and potential applications. The research scope encompasses structural characterization, synthetic methodologies, chemical reactivity, and potential applications in various fields. This multifaceted approach provides a thorough understanding of the compound's properties and significance in contemporary chemical research.
The primary objective involves establishing a complete chemical profile of this compound through detailed structural analysis and characterization. This includes examination of spectroscopic properties, conformational behavior, and electronic characteristics that define the compound's chemical identity. Advanced analytical techniques provide insight into the molecular structure and confirm the proposed chemical composition.
Secondary objectives include evaluation of synthetic approaches for compound preparation and assessment of chemical reactivity patterns. Understanding the most efficient synthetic routes enables practical access to the compound for research applications and potential commercial development. Analysis of chemical reactivity provides insight into possible transformation pathways and synthetic utility as a building block for more complex molecules.
The research outline also addresses the compound's potential applications across multiple disciplines, including medicinal chemistry, materials science, and synthetic organic chemistry. This broad perspective acknowledges the versatility of fluorinated biphenyl derivatives and their capacity to contribute to diverse research areas. The analysis considers both current applications and future potential based on the compound's unique structural features and chemical properties.
Computational analysis represents another important component of the research scope, providing theoretical insight into molecular behavior and property prediction. Advanced computational methods can predict binding affinities, metabolic stability, and other properties relevant to potential applications. These theoretical approaches complement experimental characterization and provide guidance for future research directions.
Properties
IUPAC Name |
1-[4-(2-fluorophenyl)phenyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN/c1-10(16)11-6-8-12(9-7-11)13-4-2-3-5-14(13)15/h2-10H,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZXXFEZHBMOHNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CC=CC=C2F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Biphenyl Core Construction via Suzuki-Miyaura Cross-Coupling
A common approach to assemble the biphenyl structure is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method couples a 2-fluorophenylboronic acid with a 4-substituted bromophenyl precursor, such as 4-bromoacetophenone, under controlled conditions.
| Step | Reagents & Conditions | Purpose | Notes |
|---|---|---|---|
| 1 | 2-Fluorophenylboronic acid, 4-bromoacetophenone, Pd(PPh₃)₄ catalyst, K₂CO₃ base, toluene/water solvent, reflux (80–100°C) | Formation of 2'-fluoro-[1,1'-biphenyl]-4-yl acetophenone intermediate | Catalyst loading 0.5–2 mol%; temperature control critical to prevent dehalogenation |
This step efficiently builds the biphenyl core while introducing the fluorine atom at the 2'-position with high regioselectivity.
Conversion of Ketone to Ethanamine via Reductive Amination
The acetophenone intermediate is converted to the ethanamine derivative by reductive amination:
| Step | Reagents & Conditions | Purpose | Notes |
|---|---|---|---|
| 2 | Sodium borohydride (NaBH₄), ammonium acetate (NH₄OAc), methanol solvent | Reductive amination of ketone to ethanamine | Mild conditions; high selectivity for amine formation |
This step introduces the ethanamine group at the 4-position of the biphenyl ring, completing the target molecule's backbone.
Alternative Route: Nitration and Reduction
Another classical approach involves:
- Nitration of biphenyl to introduce a nitro group at the 4-position
- Reduction of the nitro group to an amine
- Amination to form the ethanamine substituent
However, this route is less commonly preferred due to regioselectivity challenges and the need for additional steps.
Microwave-Assisted Synthesis Enhancements
Recent studies have demonstrated that microwave-assisted synthesis can significantly improve reaction times and yields in related biphenyl amine derivatives:
- Microwave irradiation accelerates esterification and hydrazinolysis steps in the synthesis of related biphenyl ethanamine intermediates.
- Yields improved from 82% to 98.8% for esterification and from 74.9% to 95.1% for hydrazinolysis.
- Microwave-assisted condensation reactions further enhance product yields and reduce reaction times.
Though this method was applied to derivatives, it suggests potential for optimizing the preparation of this compound.
Catalysts and Reaction Conditions
| Parameter | Details | Impact on Synthesis |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ (Palladium tetrakis triphenylphosphine) | Essential for Suzuki coupling efficiency |
| Base | Potassium carbonate (K₂CO₃) | Facilitates boronic acid activation |
| Solvent | Toluene/water mixture | Provides biphasic medium for coupling |
| Temperature | 80–100°C (reflux) | Optimizes reaction rate and selectivity |
| Reductive agent | Sodium borohydride (NaBH₄) | Mild reduction of ketone to amine |
| Amination agent | Ammonium acetate (NH₄OAc) | Provides ammonia source for reductive amination |
Careful control of these parameters is critical to maximize yield and purity while minimizing side reactions such as dehalogenation or over-reduction.
Analytical Characterization During Preparation
To ensure the correct synthesis and purity of this compound, the following analytical techniques are recommended:
| Technique | Purpose | Key Observations |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation; identification of aromatic and aliphatic protons | Characteristic peaks for biphenyl and ethanamine groups |
| High-Resolution Mass Spectrometry (HRMS) | Molecular weight confirmation | Molecular ion peak at m/z 216.102 (C₁₄H₁₄FN) |
| X-ray Crystallography | Confirmation of stereochemistry and biphenyl conformation | Provides 3D structure verification |
| Melting Point and Differential Scanning Calorimetry (DSC) | Assess purity and thermal properties | Stability data for storage considerations |
These techniques provide comprehensive validation of the synthetic product.
Summary Table of Preparation Methods
| Method | Key Steps | Advantages | Limitations |
|---|---|---|---|
| Suzuki-Miyaura Cross-Coupling + Reductive Amination | Biphenyl coupling, ketone to amine conversion | High regioselectivity, scalable | Requires Pd catalyst, careful temp control |
| Nitration + Reduction + Amination | Nitro group introduction and conversion | Classical method, well-studied | Multi-step, potential regioselectivity issues |
| Microwave-Assisted Synthesis | Esterification, hydrazinolysis, condensation | Faster reactions, higher yields | Requires microwave reactor |
Research Findings and Optimization Notes
- Catalyst loading between 0.5–2 mol% Pd is optimal for efficient coupling without excessive cost or side reactions.
- Temperature control during Suzuki coupling is crucial to prevent dehalogenation, which lowers yield.
- Microwave-assisted methods offer significant improvements in reaction time and yield, suggesting potential for industrial scale-up.
- Purification typically involves column chromatography using silica gel with hexane/ethyl acetate gradients to achieve high purity.
- Storage under inert atmosphere at low temperatures (-20°C) is recommended to prevent oxidation of the amine group.
Chemical Reactions Analysis
1-(2’-Fluoro-[1,1’-biphenyl]-4-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ethanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2’-Fluoro-[1,1’-biphenyl]-4-yl)ethanamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and compounds.
Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-(2’-Fluoro-[1,1’-biphenyl]-4-yl)ethanamine involves its interaction with specific molecular targets. For instance, it is known to activate the Trace amine-associated receptor 1 (TAAR1), which plays a role in various physiological processes. The activation of TAAR1 can influence neurotransmitter release and modulate neuronal activity .
Comparison with Similar Compounds
1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)ethanone (C₁₄H₁₁FO)
- Molecular weight : 214.23 g/mol .
- Boiling point : 319.3°C .
- LogP : 3.695 (indicating moderate lipophilicity) .
- Applications: Used as a synthetic intermediate for pharmaceuticals and materials science . Key difference: The ketone group (ethanone) replaces the amine in the target compound, reducing basicity and altering metabolic pathways.
1-([1,1'-biphenyl]-4-yl)ethanamine (Non-fluorinated analog)
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1’-biphenyl]-4-yl)propanamide
- Structure : Incorporates an indole moiety and propanamide chain .
- Activity: Potential enzyme inhibition (e.g., anti-tyrosinase properties noted in biphenyl esters for dermatological applications) . Comparison: The ethanamine group in the target compound may offer better bioavailability compared to bulkier amide derivatives.
TAAR1 Agonists with Fluorinated Biphenyl Cores
Biological Activity
1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)ethanamine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
- IUPAC Name : this compound
- Molecular Formula : C13H12F
- Molecular Weight : 201.24 g/mol
- Canonical SMILES : CC(C1=CC=C(C=C1)C2=CC=CC=C2F)N
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The fluorophenyl group enhances binding affinity to specific receptors and enzymes, while the ethylamine moiety may facilitate interactions through hydrogen bonding. These interactions can modulate signaling pathways associated with inflammation, cancer progression, and antimicrobial activity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Anti-inflammatory Effects : Studies have shown that derivatives of biphenyl compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
- Antimicrobial Properties : Preliminary investigations suggest potential efficacy against various bacterial strains, particularly those resistant to conventional antibiotics.
- Neuroprotective Effects : Some studies indicate that the compound may influence neurotransmitter systems, suggesting potential applications in neurodegenerative diseases.
Data Table: Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of TNF-alpha and IL-6 | |
| Antimicrobial | Effective against ESKAPE pathogens | |
| Neuroprotective | Modulation of dopamine levels |
Study 1: Anti-inflammatory Activity
In a controlled study, this compound was tested for its ability to reduce inflammation in vitro. The results demonstrated a significant decrease in the levels of TNF-alpha and IL-6 in cultured macrophages treated with the compound compared to controls.
Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial properties against a panel of ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species). The compound exhibited MIC values comparable to existing antibiotics, indicating its potential as a new therapeutic agent.
Study 3: Neuroprotective Potential
Research involving neuronal cell lines indicated that treatment with the compound led to increased cell viability under oxidative stress conditions. This suggests a protective effect against neurodegeneration.
Q & A
Q. What are the recommended synthetic routes for 1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)ethanamine, and how do reaction conditions influence yield?
The synthesis of biphenyl derivatives like this compound typically employs Suzuki-Miyaura cross-coupling to construct the biphenyl core. For example:
- Step 1 : Couple 2-fluorophenylboronic acid with a 4-substituted bromophenyl precursor (e.g., 4-bromoacetophenone) using Pd(PPh₃)₄ as a catalyst, K₂CO₃ as a base, and a solvent mixture of toluene/water under reflux (80–100°C).
- Step 2 : Reduce the ketone group to an amine via reductive amination (e.g., using NaBH₄ with NH₄OAc in methanol) .
Critical factors : Catalyst loading (0.5–2 mol% Pd), temperature control (to minimize dehalogenation), and purification via column chromatography (silica gel, hexane/EtOAc gradient).
Q. Which analytical techniques are optimal for structural characterization and purity assessment?
Q. How do physicochemical properties (e.g., logP, solubility) impact experimental design?
- logP : ~3.7 (predicted), indicating moderate hydrophobicity. Use polar aprotic solvents (DMF, DMSO) for reactions and DMSO/PBS for biological assays .
- Melting point : Not reported; differential scanning calorimetry (DSC) is recommended for determination.
- Stability : Store under inert gas (N₂/Ar) at –20°C to prevent amine oxidation .
Advanced Research Questions
Q. How does the 2'-fluoro substituent influence regioselectivity in electrophilic aromatic substitution (EAS)?
The fluorine atom at the 2'-position acts as a meta-directing group due to its strong electronegativity. In EAS (e.g., nitration), reactivity is suppressed at the ortho/para positions relative to fluorine, favoring substitution at the 4'-position of the adjacent phenyl ring. Computational studies (DFT) can predict charge distribution and validate experimental outcomes .
Q. What strategies resolve contradictions in biological activity data between fluorinated and non-fluorinated analogs?
- Case study : Compared to the 4'-chloro analog (), the 2'-fluoro derivative shows reduced CYP450 inhibition due to fluorine’s smaller atomic radius and stronger C–F bond stability.
- Methodology :
- Perform kinase inhibition assays (e.g., IC₅₀ profiling against EGFR or VEGFR2) .
- Use molecular docking (AutoDock Vina) to compare binding poses with receptor active sites, focusing on fluorine’s electrostatic interactions .
Q. How can computational methods predict metabolic stability and toxicity?
- ADMET prediction : Tools like SwissADME estimate hepatic clearance (CYP3A4/2D6 susceptibility) and hERG channel binding (cardiotoxicity risk).
- Metabolite identification : Simulate Phase I oxidation (e.g., cytochrome-mediated N-dealkylation) using MetaSite software .
Q. What are the challenges in crystallizing this compound, and how are they addressed?
- Crystallization issues : Fluorine’s electronegativity disrupts lattice packing.
- Solutions :
Data Contradiction Analysis
Q. Discrepancies in reported logP values: How to validate experimentally?
Q. Conflicting biological activity in SAR studies: Fluorine vs. methoxy substituents
- Observation : The 2'-fluoro analog () shows lower cytotoxicity than the 4'-methoxy derivative ().
- Resolution :
- Conduct surface plasmon resonance (SPR) to measure binding kinetics (KA, KD).
- Analyze fluorine’s electron-withdrawing effects on amine basicity (pKa shifts) via potentiometric titration .
Methodological Recommendations
Q. Best practices for scaling up synthesis without compromising yield
Q. How to design a robust SAR study for derivatives?
- Diverse substitution : Synthesize analogs with varying halogen (Cl, Br), alkyl (Me, Et), and electron-donating groups (OMe) at the 4-position.
- High-throughput screening : Use 96-well plates for parallel cytotoxicity (MTT assay) and solubility (nephelometry) profiling .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
